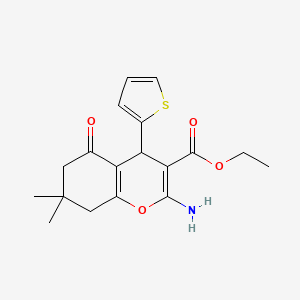

ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Description

Ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a fused bicyclic framework with a thiophene substituent at position 2. Its core structure includes a 4H-chromene ring system, a ketone group at position 5, and an ethyl carboxylate ester at position 3. This compound belongs to a broader class of 4H-chromene derivatives, which are widely studied for their synthetic versatility and biological activities.

Properties

Molecular Formula |

C18H21NO4S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

ethyl 2-amino-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-chromene-3-carboxylate |

InChI |

InChI=1S/C18H21NO4S/c1-4-22-17(21)15-14(12-6-5-7-24-12)13-10(20)8-18(2,3)9-11(13)23-16(15)19/h5-7,14H,4,8-9,19H2,1-3H3 |

InChI Key |

XTDLKZYNBFTMOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=CS3)C(=O)CC(C2)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-thiophenecarboxaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the chromene ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research indicates that compounds within the chromene family, including ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, exhibit significant anticancer activities. For instance, derivatives of 2-amino-4H-chromenes have shown promising results against various human tumor cell lines. In one study, a library of 2-amino chromenes was tested for cytotoxicity using the MTT assay. The most active compound demonstrated an IC50 value of less than 1 µM against certain cancer cells, indicating potent growth inhibition .

1.2 Anticoagulant and Antifungal Activities

Compounds derived from the chromene structure have also been reported to possess anticoagulant and antifungal properties. Specifically, studies have highlighted that certain 2-amino chromenes inhibit thrombin and exhibit antifungal activity against various strains . This makes them potential candidates for therapeutic development in treating coagulation disorders and fungal infections.

1.3 Enzyme Inhibition

this compound has shown moderate inhibition of enzymes such as α-glucosidase and tyrosinase. In silico molecular docking studies suggest that these compounds interact effectively with the binding sites of these enzymes through various interactions including hydrogen bonding and π-stacking . This property can be exploited in developing treatments for diabetes (via α-glucosidase inhibition) and skin disorders (via tyrosinase inhibition).

Synthetic Applications

2.1 Synthesis of Chromene Derivatives

The compound serves as a versatile intermediate in the synthesis of various chromene derivatives. A notable synthetic route involves the condensation of aromatic aldehydes with malononitrile and dimedone in the presence of a base to yield substituted chromenes . This method allows for the introduction of diverse functional groups at different positions on the chromene ring.

2.2 Green Chemistry Approaches

Recent advancements have emphasized sustainable synthesis methods for chromenes using magnetized distilled water as a solvent. This approach minimizes environmental impact while maintaining high yields and purity of the desired products . Such methods are increasingly important in pharmaceutical chemistry where green chemistry principles are prioritized.

Case Studies

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- Thiophene vs.

- Halogenation: Bromine (as in the 4-bromothiophene analog) increases molecular weight and may influence crystallinity, as evidenced by bond distance normalization in crystal structures . Chlorine in the dichlorophenyl derivative improves hydrophobic interactions, relevant for membrane permeability in drug design .

- Ester Group Variation : Isopropyl esters (e.g., in ) reduce solubility in polar solvents compared to ethyl esters, impacting synthetic and application workflows .

Key Observations :

- Ultrasound Irradiation : Enhances reaction efficiency for chromene derivatives, as seen in , suggesting applicability to the target compound .

- Solvent Systems: Aqueous methods (e.g., ) align with green chemistry principles, whereas ethanol-based systems balance polarity and reactivity .

Physicochemical and Crystallographic Insights

- Crystal Packing : The brominated thiophene analog () exhibits bond distances and angles consistent with the target compound, indicating structural robustness despite halogen substitution .

- Thermal Stability: The 7,7-dimethyl groups in the target compound likely enhance thermal stability compared to non-methylated analogs, though experimental data is needed for confirmation.

Biological Activity

Ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives and is characterized by the presence of a thiophene ring and an amino group. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N2O3S |

| Molecular Weight | 353.43 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of ammonium acetate and suitable catalysts. Subsequent cyclization leads to the formation of the final product.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

These findings suggest that ethyl 2-amino derivatives may serve as potential candidates for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated using DPPH radical scavenging assays. The results indicate a strong scavenging effect:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ethyl derivative | 85% |

This high percentage suggests that the compound can effectively neutralize free radicals, potentially contributing to its therapeutic efficacy.

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant properties, ethyl 2-amino derivatives have demonstrated anti-inflammatory effects in various assays. For example:

| Assay Type | Result (%) |

|---|---|

| HRBC Membrane Stabilization | 90% |

This indicates that the compound may stabilize red blood cell membranes under inflammatory conditions.

The biological activity of ethyl 2-amino derivatives can be attributed to their ability to interact with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways or bacterial proliferation. For example, it has been shown to inhibit DNA gyrase B in E. coli with an IC50 value comparable to standard antibiotics like ciprofloxacin.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI highlighted that ethyl derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Research published in Nature demonstrated that these compounds possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Potential : A recent investigation found that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for preparing ethyl 2-amino-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

Core Formation : Condensation of a cyclic diketone (e.g., dimedone) with thiophene-2-carbaldehyde in the presence of a catalyst (e.g., piperidine or L-proline) to form the chromene core .

Functionalization : Introduction of the amino and ester groups via a Michael addition or nucleophilic substitution. Ethyl acetoacetate is often used as the ester precursor under reflux conditions in ethanol or methanol .

One-Pot Synthesis : A three-component reaction involving dimedone, thiophene-2-carbaldehyde, and ethyl cyanoacetate under microwave or solvent-free conditions can improve efficiency .

Key Optimization Parameters : Catalyst choice (e.g., organocatalysts for enantioselectivity), solvent polarity, and temperature control to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Chromatography : Use HPLC or LC-MS to assess purity (>95%) and confirm molecular weight (e.g., LC-MS spectrum showing [M+H]⁺ at m/z 374.4) .

Spectroscopy :

- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for ketone) and NH₂ bending (~1600 cm⁻¹) .

- NMR : ¹H NMR signals at δ 1.2–1.4 ppm (CH₃ of ethyl ester), δ 4.1–4.3 ppm (CH₂ of ester), and δ 6.8–7.5 ppm (thiophene protons) .

X-ray Crystallography : Resolve the stereochemistry of the 7,7-dimethyl and thiophene substituents. Space group and unit cell parameters (e.g., monoclinic P2₁/c) can confirm structural integrity .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or stereochemical outcomes?

Methodological Answer:

Catalyst Screening : Test Brønsted acids (e.g., p-TSA) versus organocatalysts (e.g., thiourea derivatives) to optimize enantiomeric excess (ee) and yield .

Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor cyclization, while protic solvents (e.g., ethanol) improve solubility of intermediates .

Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to determine if side products arise from competing pathways (e.g., retro-aldol reactions) .

Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to resolve stereochemical ambiguities .

Q. What computational strategies are effective for studying its reactivity or biological interactions?

Methodological Answer:

DFT Calculations :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- Simulate IR and NMR spectra using B3LYP/6-31G(d,p) basis sets to validate experimental data .

Molecular Docking : Model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use AutoDock Vina with flexible ligand docking to account for the thiophene ring’s conformational mobility .

MD Simulations : Assess stability in lipid bilayers or protein binding pockets using GROMACS with CHARMM force fields .

Q. How do substituent variations (e.g., thiophene vs. phenyl groups) influence biological activity?

Methodological Answer:

Comparative SAR Studies :

- Replace thiophene-2-yl with phenyl or furan groups and evaluate cytotoxicity (e.g., MTT assays). Thiophene’s electron-rich nature enhances π-π stacking with aromatic residues in enzymes .

- Modify the 7,7-dimethyl group to hydrogen or bulkier substituents (e.g., cyclohexyl) to study steric effects on target binding .

Electrochemical Profiling : Use cyclic voltammetry to correlate redox potentials (e.g., thiophene’s oxidation peak at ~1.2 V) with antioxidant activity .

Crystallographic Overlays : Superimpose X-ray structures of analogs to identify conserved binding motifs (e.g., hydrogen bonds between the amino group and Asp189 in trypsin-like proteases) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclization steps, reducing reaction time from hours to minutes .

Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable ionic liquids or water-ethanol mixtures .

Purification Optimization : Use flash chromatography with gradient elution (hexane:EtOAc, 8:2 → 6:4) to isolate the product from regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.